REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]([NH2:8])=[O:7])[CH2:2][CH2:3][CH3:4].O1CCCC1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16].C(OCC)(=O)C>O>[CH2:1]([N:5]1[C:15](=[O:16])[C:14](=[O:18])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(=O)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
|
CUSTOM
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Details
|
the suspension was stirred in an ice-water bath
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was obtained by extraction
|
Type
|
EXTRACTION
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Details
|
The water layer was further extracted with 60 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the crude residue was recrystallized from ethyl acetate-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(NC(C1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |